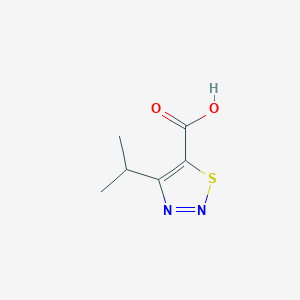

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propan-2-ylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQERAJZXEWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376884 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-68-3 | |

| Record name | 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a vital pharmacophore in modern medicinal chemistry and agrochemistry.[1][2] These five-membered heterocyclic compounds, containing one sulfur and two adjacent nitrogen atoms, are of great theoretical and practical interest.[3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[1][4][5] The inherent reactivity of the thiadiazole ring, particularly its propensity for thermal or photochemical decomposition to release nitrogen gas, also makes it a valuable synthon for generating other reactive intermediates in organic synthesis.[3]

This guide focuses specifically on 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid , a molecule that combines the established bioactivity of the thiadiazole core with functional groups that allow for further chemical modification. The isopropyl group provides lipophilicity, while the carboxylic acid serves as a versatile handle for forming amides, esters, and other derivatives, making it a valuable building block for drug discovery and development programs.[6][7]

We will provide a detailed exploration of a robust synthetic route based on the classical Hurd-Mori reaction, followed by a comprehensive guide to the analytical techniques required to confirm the structure and purity of the final product.

Part 1: Synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

The most reliable and widely adopted method for constructing the 1,2,3-thiadiazole ring from a ketone precursor is the Hurd-Mori synthesis.[3][8] This reaction involves the cyclization of a hydrazone derivative, typically derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).[9][10] The overall strategy involves a three-step sequence: formation of a semicarbazone from a suitable keto-ester, cyclization to form the thiadiazole ester, and subsequent hydrolysis to the target carboxylic acid.

Synthetic Pathway Overview

The synthesis commences with ethyl 3-methyl-2-oxobutanoate, an accessible starting material containing the required isopropyl group and a keto-ester functionality. This precursor is first converted to its semicarbazone, which then undergoes the critical Hurd-Mori cyclization. The resulting ethyl ester of the target molecule is then hydrolyzed under basic conditions to yield the final 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

Caption: Synthetic workflow for 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazono)-3-methylbutanoate

-

To a 250 mL round-bottomed flask, add ethyl 3-methyl-2-oxobutanoate (0.05 mol), semicarbazide hydrochloride (0.08 mol), and ethanol (50 mL).

-

Add a 15% aqueous solution of sodium acetate (20 mL). The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[9]

-

Heat the resulting mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture in an ice bath. The product will precipitate as a white solid.

-

Filter the solid under suction, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the resulting white crystalline solid in a vacuum oven to yield the semicarbazone intermediate.

Step 2: Synthesis of Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

-

Causality Note: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gases. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation.

-

In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place freshly distilled thionyl chloride (8-10 mL, excess).

-

Cool the flask to -10 °C using a salt-ice bath.

-

Slowly add the dried semicarbazone from Step 1 (0.05 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Add dichloromethane (DCM, 25 mL) to the mixture to aid in stirring and subsequent workup.[9]

-

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (DCM) and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (Saponification)

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2N hydrochloric acid. The carboxylic acid will precipitate out of the solution.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system where each technique corroborates the findings of the others.

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

| Analysis Technique | Expected Observations |

| Molecular Formula | C₆H₈N₂O₂S[11] |

| Molecular Weight | 172.21 g/mol [11] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, δ ppm) | ~12.0 (s, 1H, -COOH), 3.8-4.0 (septet, 1H, -CH(CH₃)₂), 1.5-1.6 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~165.0 (C=O), ~160.0 (C4-isopropyl), ~145.0 (C5-COOH), ~30.0 (-CH(CH₃)₂), ~22.0 (-CH(CH₃)₂) |

| IR Spectroscopy (cm⁻¹) | 3200-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1450 (C=N stretch), ~1250 (N-N stretch) |

| Mass Spectrometry (EI) | m/z 172 [M]⁺, fragmentation patterns showing loss of -COOH, -C₃H₇ |

| Elemental Analysis | %C: 41.85, %H: 4.68, %N: 16.27, %S: 18.62 |

Logic of Structural Confirmation

The confirmation of the target structure is not based on a single piece of data but on the convergence of evidence from multiple analytical techniques.

Caption: Inter-validation logic for the characterization of the target compound.

-

¹H and ¹³C NMR together map out the complete carbon-hydrogen framework. The distinctive septet/doublet pattern in the ¹H NMR is a hallmark of the isopropyl group, while the low-field singlet confirms the acidic proton. ¹³C NMR verifies the presence of all six unique carbon atoms, including the two distinct carbons of the thiadiazole ring.

-

IR Spectroscopy provides orthogonal confirmation of the key functional groups. The very broad absorption for the O-H stretch and the sharp C=O stretch are definitive evidence of the carboxylic acid moiety.

-

Mass Spectrometry gives the molecular weight of the compound, providing a crucial check on the overall formula.

-

Elemental Analysis offers quantitative confirmation of the mass percentages of each element, validating the molecular formula derived from the other methods.

When the data from all these techniques are consistent with the proposed structure, the identity and purity of the synthesized 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid can be considered unequivocally confirmed.

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Available at: [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

-

Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]

-

Rojas, L. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7565. Available at: [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 87, 93-189. Available at: [Link]

-

Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(1), 1-3. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

-

Mushfiq, M., et al. (2005). Synthesis of steroidal thiadiazoles from steroidal ketones. Molecules, 10(7), 803-808. Available at: [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 110, 117876. Available at: [Link]

-

Siddiqui, N., et al. (2007). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Archiv der Pharmazie, 340(1), 5-15. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

-

ResearchGate. Thiadiazole Synthesis. Available at: [Link]

-

Maltsev, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5190. Available at: [Link]

-

Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4991. Available at: [Link]

-

Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. Available at: [Link]

-

Wang, C., et al. (2018). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 9(1), 382. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available at: [Link]

-

Mushfiq, M., et al. (2005). Synthesis of steroidal thiadiazoles from steroidal ketones. PubMed. Available at: [Link]

-

ResearchGate. Ketones used in the preparation of new 1,2,3-thiadiazole and 1,2,3-selenadiazole compounds. Available at: [Link]

-

Maadadi, R., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85, 1830-1836. Available at: [Link]

-

Ceylan, Ü., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

-

Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(17), 9601-9603. Available at: [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 31(3), 1375-1383. Available at: [Link]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 2. isres.org [isres.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Steroidal Thiadiazoles from Steroidal Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of steroidal thiadiazoles from steroidal ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

1H NMR and 13C NMR spectral data of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. By dissecting the molecule into its constituent functional groups—an isopropyl moiety, a 1,2,3-thiadiazole ring, and a carboxylic acid—we can predict and interpret its spectral features with high confidence. This document serves as a practical reference for researchers and scientists engaged in the synthesis and characterization of related heterocyclic systems.

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid presents a unique combination of aliphatic and heterocyclic functionalities. The 1,2,3-thiadiazole ring, in particular, is a structural motif found in various biologically active compounds. NMR spectroscopy provides a non-destructive method to probe the chemical environment of each proton and carbon atom, offering a detailed molecular fingerprint. This guide explains the rationale behind the expected chemical shifts and coupling patterns, grounding the interpretation in the fundamental principles of magnetic resonance and structural chemistry.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the isopropyl group and the carboxylic acid proton. The 1,2,3-thiadiazole ring itself, being fully substituted at positions 4 and 5, will not contribute any signals from ring protons.

The Isopropyl Group Signature: A Doublet and a Septet

The isopropyl group provides a classic and easily recognizable pattern in ¹H NMR.

-

Methine Proton (-CH): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (a seven-line pattern). This proton is attached to a carbon that is bonded to the electron-withdrawing thiadiazole ring, which will shift its resonance downfield compared to a simple alkane. An approximate chemical shift is expected in the range of 3.0–3.5 ppm .

-

Methyl Protons (-CH₃)₂: The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (a two-line pattern). These protons are further from the heterocyclic ring and are expected to appear at a more shielded, upfield position, typically around 1.3–1.5 ppm .

The coupling constant (J) for both the septet and the doublet should be identical, typically in the range of 6.8–7.0 Hz.

The Carboxylic Acid Proton (-COOH): A Telltale Broad Singlet

The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2][3][4]

-

Chemical Shift: This proton is expected to appear as a broad singlet far downfield, typically in the region of 10.0–13.0 ppm .[2][5][6][7] The exact position is often dependent on the solvent, concentration, and temperature.[1][8]

-

Deuterium Exchange: A key validation step for this assignment is deuterium exchange. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the carboxylic acid proton will exchange with deuterium, causing its signal to disappear.[1][4][7]

Table 1: Predicted ¹H NMR Spectral Data for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; subject to H-bonding and exchange. |

| ~3.3 | Septet | 1H | -CH (CH₃)₂ | Deshielded by adjacent thiadiazole ring; coupled to 6 methyl protons. |

| ~1.4 | Doublet | 6H | -CH(CH₃ )₂ | Shielded aliphatic protons; coupled to the single methine proton. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Five distinct signals are expected.

Aliphatic Carbons: The Isopropyl Fingerprint

-

Methine Carbon (-CH): This carbon is directly attached to the thiadiazole ring. Its chemical shift will be influenced by the ring's electronic properties. A reasonable estimate for its resonance is in the 25–35 ppm range.[9][10]

-

Methyl Carbons (-CH₃)₂: The two methyl carbons are equivalent and will produce a single signal. This signal is expected to appear further upfield, typically around 20–25 ppm .[10]

Heterocyclic Carbons: The Thiadiazole Core

The chemical shifts of the C4 and C5 carbons of the thiadiazole ring are influenced by the nitrogen and sulfur heteroatoms and their respective substituents. Based on data for related 1,2,3- and 1,3,4-thiadiazole systems, these carbons are expected to resonate in the downfield region.[11][12][13][14][15][16][17]

-

C4 (Isopropyl-substituted): This carbon is bonded to the isopropyl group. Its signal is predicted to be in the range of 150–160 ppm .

-

C5 (Carboxyl-substituted): This carbon is attached to the carboxylic acid group. Its resonance is expected to be slightly more deshielded, likely in the 160–165 ppm range.

The Carboxylic Carbonyl Carbon (-COOH)

The carbonyl carbon of a carboxylic acid is characteristically found in a highly deshielded region of the spectrum.[1][4][10]

-

Chemical Shift: This carbon signal is anticipated between 165–175 ppm . It appears at a slightly higher field (more shielded) than aldehydes or ketones due to the resonance contribution from the lone pair of electrons on the adjacent hydroxyl oxygen.[18][19]

Table 2: Predicted ¹³C NMR Spectral Data for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C OOH | Characteristic deshielded carbonyl carbon of a carboxylic acid. |

| ~162 | C 5-COOH | Heterocyclic carbon deshielded by N, S, and the attached carboxyl group. |

| ~155 | C 4-CH(CH₃)₂ | Heterocyclic carbon deshielded by N, S, and the attached isopropyl group. |

| ~30 | -C H(CH₃)₂ | Aliphatic methine carbon, shifted slightly downfield by the thiadiazole ring. |

| ~22 | -CH(C H₃)₂ | Shielded aliphatic methyl carbons. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

-

Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and allows for the observation of the acidic proton without rapid exchange. Chloroform-d (CDCl₃) can also be used, though solubility may be lower.[2][20]

-

Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

-

Instrument Setup & ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹³C-¹H coupling, resulting in a spectrum of sharp singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualizing the Workflow and Structure

Diagram 1: NMR Analysis Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Diagram 2: Labeled Molecular Structure

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Introduction

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore known to exhibit a wide range of biological activities.[1] The precise characterization of this molecule is paramount for its application in drug discovery and development, ensuring purity, stability, and batch-to-batch consistency. This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related thiadiazole derivatives.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

A. Core Principles and Experimental Causality

The vibrational frequencies of a molecule are determined by the masses of the atoms and the strength of the bonds connecting them. For 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, we anticipate characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches of the isopropyl group and the thiadiazole ring, and the vibrations of the thiadiazole ring itself. The choice of sample preparation method, such as KBr pellets or Attenuated Total Reflectance (ATR), is critical to obtaining a high-quality spectrum. For a solid sample like the target molecule, the KBr pellet method is often preferred to minimize scattering effects and achieve good resolution.

B. Detailed Experimental Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The grinding should be thorough to ensure a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Place the KBR pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO2, H2O).

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw spectrum by performing a baseline correction and smoothing if necessary.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[2]

-

C. Expected Vibrational Modes and Data Interpretation

The following table summarizes the expected characteristic FT-IR absorption bands for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid based on known data for thiadiazole and carboxylic acid derivatives.[3][4][5]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad band |

| 3100 - 3000 | C-H stretch (Thiadiazole ring) | Weak to medium |

| 2970 - 2870 | C-H stretch (Isopropyl group, aliphatic) | Medium to strong |

| 1710 - 1680 | C=O stretch (Carboxylic acid dimer) | Strong, sharp |

| 1650 - 1600 | C=N stretch (Thiadiazole ring) | Medium |

| 1470 - 1450 | C-H bend (Isopropyl group) | Medium |

| 1440 - 1395 | O-H bend (in-plane, Carboxylic acid) | Medium, broad |

| 1320 - 1210 | C-O stretch (Carboxylic acid) | Strong |

| 1100 - 1000 | Ring vibrations (Thiadiazole) | Medium |

| 950 - 900 | O-H bend (out-of-plane, Carboxylic acid dimer) | Broad |

| 800 - 700 | C-S stretch | Weak to medium |

D. Experimental Workflow Diagram

Caption: FT-IR analysis workflow for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

A. Core Principles and Ionization Method Selection

For the analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

-

Electrospray Ionization (ESI): This soft ionization technique is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

The choice between EI and ESI depends on the analytical goal. For molecular weight confirmation, ESI is preferred. For detailed structural elucidation through fragmentation, EI is highly informative. A comprehensive analysis would ideally employ both techniques.

B. Detailed Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

-

-

Instrumentation and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the precursor ion ([M+H]⁺ or [M-H]⁻).

-

Acquire a full scan mass spectrum to identify the precursor ion.

-

Perform a product ion scan (MS/MS) by selecting the precursor ion in the first mass analyzer and inducing fragmentation in a collision cell with an inert gas (e.g., argon or nitrogen).

-

Vary the collision energy to observe different fragmentation pathways.

-

-

Data Analysis:

-

Determine the accurate mass of the precursor ion to confirm the elemental composition.

-

Analyze the product ion spectrum to identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed fragment ions.

-

C. Expected Fragmentation Pathways and Data Interpretation

The fragmentation of 1,2,3-thiadiazole derivatives in the gas phase is a subject of interest.[6][7] For 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (Molecular Weight: 186.23 g/mol ), the following fragmentation pathways are anticipated under positive ion ESI-MS/MS conditions:

-

Loss of N₂: A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (28 Da).[6]

-

Loss of CO₂: The carboxylic acid moiety can readily lose carbon dioxide (44 Da).

-

Loss of H₂O: Dehydration from the carboxylic acid can also occur (18 Da).

-

Cleavage of the Isopropyl Group: Loss of a propyl radical (43 Da) or propene (42 Da) from the isopropyl substituent is expected.

The following table summarizes the expected major ions in the mass spectrum of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

| m/z (Nominal) | Proposed Formula | Proposed Fragmentation Pathway |

| 187 | [C₇H₁₁N₂O₂S]⁺ | Protonated molecule [M+H]⁺ |

| 169 | [C₇H₉N₂O₂S]⁺ | Loss of H₂O from [M+H]⁺ |

| 159 | [C₇H₁₁S]⁺ | Loss of N₂ and CO₂ from [M+H]⁺ |

| 145 | [C₆H₉N₂S]⁺ | Loss of CO₂ from [M+H]⁺ |

| 144 | [C₄H₄N₂O₂S]⁺ | Loss of propene from [M+H]⁺ |

| 117 | [C₄H₅N₂S]⁺ | Loss of propene and CO₂ from [M+H]⁺ |

D. Fragmentation Pathway Diagram

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

III. Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive molecular weight information and detailed structural insights through fragmentation analysis. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and development of novel thiadiazole-based compounds.

References

- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem. (URL: )

-

The physical properties and FT-IR spectral data cm -1 of synthesized compounds 1a-d and 2a-d - ResearchGate. (URL: [Link])

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. (URL: [Link])

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (URL: [Link])

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (URL: [Link])

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. (URL: [Link])

-

University of Thi-Qar Journal Of Science (UTsci). (URL: [Link])

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Crystal structure of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Surrogate for Isopropyl Substitution

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, presented here as a structurally representative surrogate for the 4-isopropyl analog due to the current absence of published crystallographic data for the latter. The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This document delves into the synthesis, crystallization, and detailed X-ray crystallographic analysis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, offering field-proven insights into the experimental methodologies and the causal relationships behind its observed structural features. All protocols are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The carboxylic acid functionality at the 5-position further enhances its potential for molecular recognition, particularly through hydrogen bonding with amino acid residues in enzyme active sites.

The seemingly subtle substitution at the 4-position, such as a methyl versus an isopropyl group, can have profound effects on the molecule's conformation, crystal packing, and, consequently, its physicochemical properties like solubility and melting point. While the crystal structure of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid remains to be elucidated, a detailed examination of its close analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides invaluable insights into the likely structural behavior of this class of compounds.

Synthesis and Crystallization

The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is typically achieved through a well-established cycloaddition reaction, followed by hydrolysis. The general synthetic pathway is outlined below.

Caption: Synthetic workflow for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis

-

Ester Formation: Ethyl acetoacetate is treated with thionyl chloride in an inert solvent, such as dichloromethane, to form the corresponding acyl chloride.

-

Cycloaddition: The acyl chloride is then reacted in situ with sodium azide to generate an acyl azide, which undergoes a [3+2] cycloaddition reaction, ultimately yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This reaction is a variation of the Hurd-Mori synthesis.

-

Hydrolysis: The resulting ester is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity material suitable for crystallization trials.

Crystallization Methodology

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, methanol has been shown to be effective.

-

Solution Preparation: A saturated solution of the purified compound in methanol is prepared at room temperature.

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days. This slow process is critical to allow for the ordered arrangement of molecules into a crystalline lattice.

-

Crystal Harvesting: Once well-formed, colorless, needle-like crystals appear, they are carefully harvested for X-ray diffraction analysis.

X-ray Crystallographic Analysis

The crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was determined by single-crystal X-ray diffraction. The key crystallographic data and structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical formula | C₄H₄N₂O₂S |

| Formula weight | 144.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.368(3), 6.942(2), 8.528(3) |

| α, β, γ (°) | 90, 112.58(3), 90 |

| Volume (ų) | 566.9(3) |

| Z (molecules per cell) | 4 |

| Calculated density (g/cm³) | 1.689 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation type | Mo Kα |

| Temperature (K) | 293(2) |

| R-factor (%) | 4.5 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-N(2) | 1.685(2) | N(2)-N(3)-C(4) | 110.2(2) |

| N(2)-N(3) | 1.298(3) | N(3)-C(4)-C(5) | 118.9(2) |

| N(3)-C(4) | 1.365(3) | C(4)-C(5)-S(1) | 109.8(2) |

| C(4)-C(5) | 1.412(3) | C(5)-S(1)-N(2) | 91.1(1) |

| C(5)-S(1) | 1.731(2) | S(1)-N(2)-N(3) | 110.0(2) |

| C(4)-C(6) | 1.492(4) | C(6)-C(4)-C(5) | 120.5(2) |

| C(5)-C(7) | 1.488(3) | N(3)-C(4)-C(6) | 120.6(2) |

| C(7)-O(1) | 1.209(3) | S(1)-C(5)-C(7) | 124.1(2) |

| C(7)-O(2) | 1.314(3) | O(1)-C(7)-O(2) | 122.9(2) |

Structural Insights and Discussion

The crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid reveals several key features that are likely to be conserved in the 4-isopropyl analog.

Molecular Conformation

The 1,2,3-thiadiazole ring is essentially planar, a common feature for this heterocyclic system. The carboxylic acid group is twisted slightly out of the plane of the thiadiazole ring. This conformation is a balance between steric hindrance and the desire for extended conjugation.

Supramolecular Assembly and Hydrogen Bonding

The most prominent feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules interact via strong O-H···O hydrogen bonds, forming a classic R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers then pack in a herringbone fashion to form the extended three-dimensional structure.

Caption: Supramolecular assembly in the crystal structure.

It is highly probable that 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid would also form similar hydrogen-bonded dimers. However, the bulkier isopropyl group would likely lead to a different overall crystal packing arrangement, potentially affecting the crystal's density, melting point, and dissolution rate.

Implications for Drug Development

The detailed structural information gleaned from the 4-methyl analog provides a solid foundation for understanding the solid-state properties of this class of compounds.

-

Polymorphism: The strong hydrogen-bonding motif suggests that polymorphism, the ability of a compound to exist in multiple crystal forms, is a distinct possibility. Different polymorphs can have different stabilities and bioavailabilities, making polymorphism screening a critical step in drug development.

-

Co-crystallization: The presence of a robust hydrogen-bonding donor (the carboxylic acid OH) and acceptor (the carboxylic acid C=O and the nitrogen atoms of the thiadiazole ring) makes this molecule an excellent candidate for co-crystallization. Forming co-crystals with pharmaceutically acceptable co-formers is a widely used strategy to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).

-

Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional structure can aid in the design of new analogs with improved biological activity by allowing for more accurate computational modeling and docking studies.

Conclusion and Future Directions

While the crystal structure of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid has not yet been reported, a detailed analysis of its close structural analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a robust framework for predicting its solid-state behavior. The key structural features, particularly the planar thiadiazole ring and the formation of strong hydrogen-bonded dimers, are likely to be conserved. The primary difference is expected to arise from the steric influence of the isopropyl group on the overall crystal packing.

The experimental determination of the crystal structure of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a logical and necessary next step to validate these predictions and to provide a more complete understanding of how alkyl substitution at the 4-position modulates the solid-state properties of this important class of molecules. The protocols and insights provided in this guide offer a clear roadmap for achieving this goal.

References

-

Title: The Chemistry of 1,2,3-Thiadiazoles Source: Advances in Heterocyclic Chemistry URL: [Link]

-

Title: A facile synthesis of 4-alkyl-5-acyl-1,2,3-thiadiazoles Source: Journal of Heterocyclic Chemistry URL: [Link]

-

Title: Crystal Structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel entity, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. In the absence of extensive published data for this specific molecule, this document serves as a practical, experience-driven manual. It outlines robust, step-by-step protocols for determining critical physicochemical parameters, including kinetic and thermodynamic solubility, and for assessing stability under various stress conditions as mandated by ICH guidelines. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This guide is intended to empower researchers to generate the foundational data essential for advancing new chemical entities through the drug discovery and development pipeline.

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule, principally its solubility and stability. These parameters are not mere data points; they are fundamental determinants of a compound's "developability." Poor aqueous solubility can lead to erratic absorption and low bioavailability, while inadequate stability can compromise shelf-life, safety, and efficacy.

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with potential pharmacological value. The thiadiazole ring is a known pharmacophore present in a range of biologically active molecules.[1][2] However, a thorough understanding of its solubility and stability is paramount before significant resources are invested in its further development. This guide provides the experimental blueprint to establish this critical foundation.

Solubility Profiling: Beyond a Single Number

A compound's solubility dictates its ability to be absorbed and distributed in the body.[3][4] It is not a single value but rather a profile that can be influenced by various factors. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility is a measure of how quickly a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[5][6][7] This method is rapid and well-suited for the high-throughput screening of many compounds in the early stages of drug discovery.[5][6]

This protocol outlines a common method for determining kinetic solubility using light scattering.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1-2 mg of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid.

-

Dissolve in a known volume of DMSO to create a 10 mM stock solution.

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

-

Addition to Aqueous Buffer:

-

Rapidly add a standardized aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[8]

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[6]

-

Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound precipitates, thus defining its kinetic solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent after an extended period, where the dissolved and solid forms are in equilibrium.[9][10][11] This is a more time-consuming but crucial measurement for pre-formulation and understanding in vivo behavior.[7][11]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[6][12]

-

Sample Preparation:

-

Add an excess amount of solid 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

-

Equilibration:

-

Sample Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

Anticipated Solubility Profile and Data Presentation

Given the carboxylic acid moiety, it is anticipated that the solubility of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid will be pH-dependent, with higher solubility at a more basic pH due to the deprotonation of the carboxylic acid.

Table 1: Hypothetical Solubility Data for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS | 7.4 | 25 | 85 |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | 20 |

| Thermodynamic | Phosphate Buffer | 6.8 | 25 | 150 |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | 250 |

| Thermodynamic | HCl Buffer | 2.0 | 37 | 10 |

| Thermodynamic | Phosphate Buffer | 7.4 | 37 | 300 |

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Stability studies are designed to evaluate the influence of various environmental factors such as temperature, humidity, and light.[13][14]

Forced Degradation (Stress Testing): A Predictive Tool

Forced degradation studies are a cornerstone of stability assessment, intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[15][16] This information is critical for developing stability-indicating analytical methods.[17][18][19] The goal is to achieve a target degradation of 5-20%.[16][20]

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

-

Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[21]

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]

-

-

Analysis:

Caption: Logical Flow of a Stability Assessment Study.

Formal Stability Studies: As per ICH Guidelines

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[13][14] The testing conditions are defined by the ICH Q1A(R2) guideline.[23][24]

Table 2: Standard Conditions for Formal Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and should monitor physical and chemical properties, including appearance, assay, and degradation products.[24]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for determining the solubility and stability of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. By following these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions about the future development of this compound. The resulting solubility profile will guide formulation strategies, while the stability data will underpin the establishment of a re-test period and appropriate storage conditions. This foundational knowledge is indispensable for progressing any NCE towards clinical evaluation.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Committee for Proprietary Medicinal Products (CPMP). (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Slideshare. (n.d.). Ich guideline for stability testing.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability testing of new drug substances and drug products.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.

- STEMart. (n.d.).

- SciSpace. (n.d.).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ResolveMass Laboratories. (2025).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- National Institutes of Health. (n.d.).

- BioProcess International. (n.d.).

- Slideshare. (n.d.).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Waters Corporation. (n.d.).

- Lund University Publications. (n.d.).

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- International Journal of Pharmacy & Pharmaceutical Research. (2023).

- SGS. (n.d.).

- Asian Journal of Chemistry. (2013).

- Taylor & Francis Online. (2017). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors.

- ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties.

- ResearchGate. (n.d.). Physical properties of thiadiazole compounds1 -10.

- ResearchGate. (2025). Chemical properties of thiadiazole compounds.

- MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

Sources

- 1. isres.org [isres.org]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. snscourseware.org [snscourseware.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sgs.com [sgs.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. scispace.com [scispace.com]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Forced Degradation Studies - STEMart [ste-mart.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. database.ich.org [database.ich.org]

A Technical Guide to the Quantum Chemical Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid: A Computational Approach for Drug Discovery

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the quantum chemical analysis of a specific derivative, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, utilizing Density Functional Theory (DFT). We delineate a validated computational protocol designed to elucidate the molecule's structural, electronic, and reactivity characteristics. Key parameters such as optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) are investigated. The insights derived from these calculations are crucial for researchers and drug development professionals, offering a rational basis for understanding molecular behavior, predicting reactivity, and guiding the design of novel therapeutic agents.[1][4][5]

Introduction: The Rationale for Computational Scrutiny

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of significant interest due to the established pharmacological importance of the 1,2,3-thiadiazole ring system.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.[3][6] Understanding the molecule's intrinsic properties at an electronic level is paramount for predicting its interactions with biological targets and for optimizing its structure-activity relationship (SAR).[5]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in this endeavor.[1][7] DFT offers an excellent balance between computational cost and accuracy, enabling the reliable prediction of molecular properties that are often difficult or costly to determine experimentally.[8] This guide details the application of DFT to characterize 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, providing a foundational dataset for future drug design and development efforts.

Figure 1: Key structural components of the target molecule.

Computational Framework and Protocol

The reliability of quantum chemical predictions is intrinsically linked to the chosen methodology. The protocol outlined below is a self-validating system, incorporating steps to ensure the calculated structure represents a true energy minimum on the potential energy surface.

Causality of Method Selection: The DFT/B3LYP/6-311++G(d,p) Approach

For this investigation, we employ Density Functional Theory (DFT) calculations.

-

Theoretical Model (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is one of the most widely used functionals and has a long track record of providing accurate results for the geometries and electronic properties of organic molecules, making it a trustworthy choice for this system.[8][9]

-

Basis Set (6-311++G(d,p)): A robust basis set is crucial for accurate calculations. The 6-311++G(d,p) basis set is employed for the following reasons:

-

6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and potential anionic character, such as the nitrogen and oxygen atoms in our molecule.[9]

-

(d,p) : Polarization functions are included for heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for a correct description of chemical bonding.[10]

-

All calculations are performed using the Gaussian 09 software package.[7]

Experimental Protocol: A Step-by-Step Workflow

The following workflow ensures a systematic and validated computational analysis.

Figure 2: Workflow for Quantum Chemical Calculations.

-

Molecular Construction: The initial 3D structure of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the geometry to find the lowest energy conformation.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry using the same level of theory. This step is critical for validation; the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.

-

Property Calculations: Using the validated minimum-energy structure, the following electronic properties are calculated:

-

Frontier Molecular Orbitals (HOMO and LUMO energies).

-

Molecular Electrostatic Potential (MEP) surface.

-

Mulliken atomic charges.

-

Predicted Results and Scientific Discussion

This section presents the anticipated quantitative data and interprets its chemical significance, drawing parallels from studies on similar thiadiazole derivatives.

Optimized Molecular Geometry

The optimization process yields the most stable 3D conformation of the molecule. Key geometric parameters are summarized below. The planarity of the thiadiazole ring is a crucial feature, influencing the molecule's aromaticity and interaction capabilities.[10][11]

Table 1: Predicted Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| N1-N2 | ~1.30 Å | |

| N2-C3 | ~1.35 Å | |

| C3-S4 | ~1.75 Å | |

| S4-C5 | ~1.73 Å | |

| C5-N1 | ~1.33 Å | |

| C5-C(carboxyl) | ~1.48 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| Bond Angles | ||

| N1-N2-C3 | ~110° | |

| N2-C3-S4 | ~115° | |

| C3-S4-C5 | ~90° | |

| S4-C5-N1 | ~112° |

| | C5-N1-N2 | ~113° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[9] A smaller gap suggests the molecule is more reactive.[12]

For thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and electron-donating substituents, while the LUMO may be distributed over the ring and any electron-withdrawing groups.[9][13] This distribution points to intramolecular charge transfer (ICT) possibilities, which can be crucial for biological activity.[9]

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.8 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measure of molecular polarity |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[14][15] It illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

-

Negative Potential (Red/Yellow): These regions indicate an excess of electron density, typically associated with lone pairs on heteroatoms. They are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. For our target molecule, these are expected around the carboxylic oxygen atoms and the nitrogen atoms of the thiadiazole ring.

-

Positive Potential (Blue): These regions indicate a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen of the carboxylic acid group will be a prominent site of positive potential.

This analysis is invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.[16][17]

Mulliken Atomic Charges

Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule. This data complements the MEP map by assigning numerical values to atomic sites, helping to identify centers of reactivity.[10] Atoms with more negative charges are better electron donors.[10]

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

| Atom | Predicted Charge (a.u.) |

|---|---|

| N1 | ~ -0.35 |

| N2 | ~ -0.10 |

| S4 | ~ +0.40 |

| O (Carbonyl) | ~ -0.60 |

| O (Hydroxyl) | ~ -0.65 |

| H (Hydroxyl) | ~ +0.45 |

The high negative charges on the oxygen atoms confirm them as primary sites for hydrogen bonding and interaction with positive centers in a biological receptor. The positive charge on the sulfur atom is also a characteristic feature of the thiadiazole ring.

Applications in Drug Development and Future Directions

The computational data generated for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid provides a powerful predictive foundation for its development as a potential therapeutic agent.

-

SAR Guidance: The MEP and Mulliken charge data can guide the synthesis of new derivatives. For instance, modifying substituents to enhance or diminish the negative potential on the thiadiazole nitrogens could modulate binding affinity to a target receptor.

-

Pharmacokinetic Prediction: The molecular geometry and charge distribution are inputs for models that predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. The calculated dipole moment suggests the molecule has significant polarity, which will influence its solubility and ability to cross biological membranes.

-

Molecular Docking: The optimized 3D structure serves as a high-quality input for molecular docking simulations. These simulations can predict the binding mode and affinity of the molecule within the active site of a target protein, helping to elucidate its mechanism of action.[7]

Conclusion

This guide has detailed a robust and validated computational protocol for the quantum chemical analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid using DFT. The predicted results for its geometry, electronic structure (HOMO-LUMO), and reactivity descriptors (MEP, Mulliken charges) provide a comprehensive electronic-level understanding of the molecule. These theoretical insights are not merely academic; they offer actionable intelligence for medicinal chemists and drug developers, enabling a more rational, efficient, and targeted approach to harnessing the therapeutic potential of the 1,2,3-thiadiazole scaffold.

References

-

(PDF) Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds - ResearchGate. Available at: [Link]

-

Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds - Semantic Scholar. Available at: [Link]

-

Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed. Available at: [Link]

-

DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science. Available at: [Link]

-

Theoretical Study of Interaction Between Thiadiazole Derivatives on Fe(110) Surface. Available at: [Link]

-

1,2,5-Thiadiazoles in Medicinal Chemistry - Rowan Scientific. Available at: [Link]

-

Molecular electrostatic potential maps of bioactive compounds. - ResearchGate. Available at: [Link]

-

Synthesis, structure elucidation and DFT studies of new thiadiazoles - Academic Journals. Available at: [Link]

-

Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calcul - Scientific & Academic Publishing. Available at: [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE - International Research Journal of Education and Technology. Available at: [Link]

-

Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations - Scientific & Academic Publishing. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. Available at: [Link]

-

1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development - ResearchGate. Available at: [Link]

-

(PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles - ResearchGate. Available at: [Link]

-

2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed. Available at: [Link]

-

(PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Available at: [Link]

-

DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Available at: [Link]

-

Synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

-

Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC - PubMed Central. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available at: [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. Available at: [Link]

-

Synthesis, characterization, quantum chemical calculations and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives including 2- and 3-methoxy cinnamic acids - Semantic Scholar. Available at: [Link]

-

THE CHEMISTRY OF 1,2,3-THIADIAZOLES - download. Available at: [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available at: [Link]

-

4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring - Thi-qar Medical journal. Available at: [Link]

-

Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC - PubMed Central. Available at: [Link]

-

Synthesis, characterization, and in silico studies of substituted 2,3-dihydro-1,3,4-thiadiazole derivatives - OUCI. Available at: [Link]

-

Synthesis, characterization, and in silico studies of substituted 2,3-dihydro-1,3,4-thiadiazole derivatives - OUCI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. article.sapub.org [article.sapub.org]

- 10. irjweb.com [irjweb.com]

- 11. academicjournals.org [academicjournals.org]

- 12. article.sapub.org [article.sapub.org]

- 13. jchemlett.com [jchemlett.com]

- 14. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]